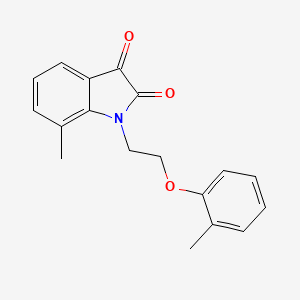

![molecular formula C23H17N3O3S3 B2542061 (E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 683238-07-5](/img/structure/B2542061.png)

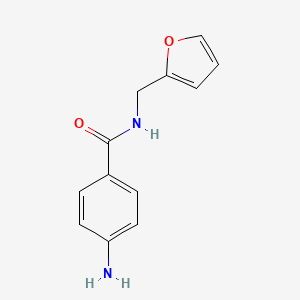

(E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. It includes a benzo[d]thiazole moiety, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This moiety is often found in drugs and has various biological activities. The compound also contains a quinoline moiety, another heterocyclic compound often found in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole and quinoline moieties, as well as a carboxamide group. The presence of these groups would likely confer a degree of polarity to the molecule, which could influence its solubility and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .科学的研究の応用

Theoretical and Computational Studies

- Antimalarial and Antiviral Potential : A study investigated the antimalarial activity of sulfonamide derivatives, highlighting the importance of theoretical and computational calculations, including molecular docking, to understand their interaction with biological targets. These methodologies could similarly be applied to investigate the potential antiviral and antimalarial activities of the given compound (Fahim & Ismael, 2021).

Synthesis and Reactivity

- Derivatives Formation and Reactivity : Research on the synthesis and reactivity of related quinoline and thiophene derivatives provides insights into the potential chemical transformations and applications of the specified compound in creating pharmacologically active agents or fluorescent probes (Aleksandrov et al., 2020).

Electrophysiological Activity

- Cardiac Electrophysiological Activity : The synthesis and study of N-substituted imidazolylbenzamides and benzene-sulfonamides demonstrate the potential of such compounds to act as selective agents affecting cardiac electrophysiology. This suggests a research avenue for exploring the cardiac electrophysiological impacts of the target compound (Morgan et al., 1990).

Fluorescent Probes

- Fluorescence Properties for Probing : The development of fluorescent probes based on quinoline derivatives, as demonstrated in one study, indicates the potential use of the compound for bioimaging or as a fluorescent marker in various research applications (Bodke et al., 2013).

Cytotoxic Properties and Anticancer Research

- Cytotoxicity and Anticancer Potential : A study on the synthesis, structure, and in vitro cytotoxic properties of quinoline derivatives bearing different moieties suggests the possible application of the compound in anticancer research, potentially offering a foundation for developing new therapeutic agents (Korcz et al., 2018).

Radical Scavenging and Apoptosis Induction

- Antioxidant Activity and Apoptosis : The synthesis and assessment of diazenylsulfonamides for their radical scavenging and apoptosis-inducing properties in cancer cell lines suggest another potential application of the compound in investigating its antioxidant effects and pro-apoptotic capabilities in oncological research (Sarangi et al., 2020).

作用機序

将来の方向性

特性

IUPAC Name |

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O3S3/c1-26-19-10-9-14(32(2,28)29)12-21(19)31-23(26)25-22(27)16-13-18(20-8-5-11-30-20)24-17-7-4-3-6-15(16)17/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBUPZBRIPQCLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate](/img/structure/B2541981.png)

![N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2541983.png)

![5-methyl-1-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541984.png)

![(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2541987.png)

![N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine](/img/structure/B2541990.png)

![[4-(Pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2541991.png)

![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2541996.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2541997.png)